alpha-Methylene-1,3-benzodioxole-5-propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde: is an organic compound with the molecular formula C11H10O3 . It is known for its aromatic properties and is often used in the fragrance industry. The compound is characterized by a benzodioxole ring fused with a propionaldehyde group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methylene-1,3-benzodioxole-5-propionaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-benzodioxole with an aldehyde in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the benzodioxole ring while facilitating the formation of the propionaldehyde group .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the benzodioxole ring.
Wissenschaftliche Forschungsanwendungen
Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Employed in the fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of alpha-Methylene-1,3-benzodioxole-5-propionaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Methyl-1,3-benzodioxole-5-propionaldehyde
- Piperonylacrylic aldehyde
- Helional
Comparison: Alpha-Methylene-1,3-benzodioxole-5-propionaldehyde is unique due to its methylene group, which imparts distinct reactivity compared to its analogs. This structural feature allows it to participate in a broader range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
54546-95-1 |
---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-ylmethyl)prop-2-enal |
InChI |
InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5-6H,1,4,7H2 |
InChI-Schlüssel |
GQPLAQHDCOTNIP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=CC2=C(C=C1)OCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.